molecular formula C9H15N3 B13071056 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Cat. No.: B13071056
M. Wt: 165.24 g/mol
InChI Key: UGYQQHPJUSRCTE-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine involves several steps. One common method includes the reaction of 4-methylpyrimidine with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often produced using large-scale organic synthesis techniques involving continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine is unique due to its specific structure, which allows it to interact with κ-opioid receptors selectively. This selectivity makes it a valuable compound for research in neuropharmacology and potential therapeutic applications .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

InChI

InChI=1S/C9H15N3/c1-6(2)8(10)9-11-5-4-7(3)12-9/h4-6,8H,10H2,1-3H3

InChI Key

UGYQQHPJUSRCTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)C(C(C)C)N

Origin of Product

United States

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